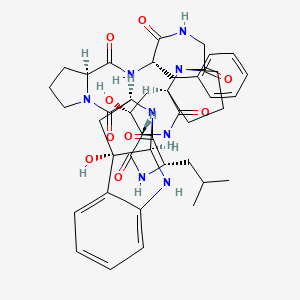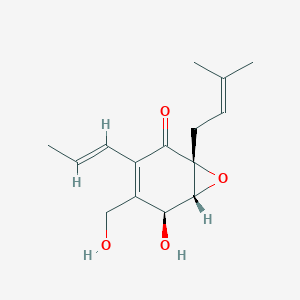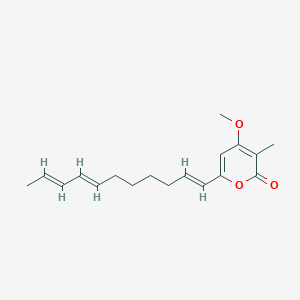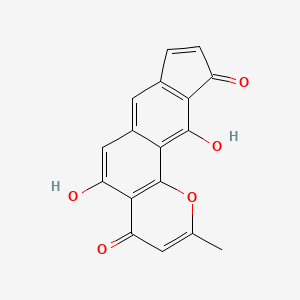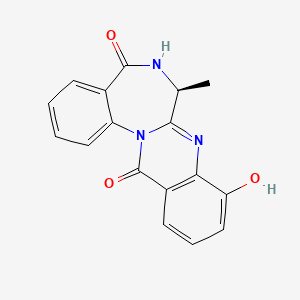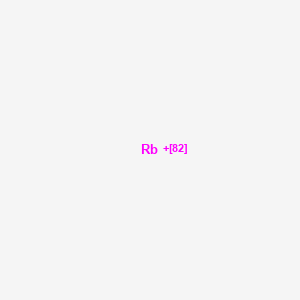
Rubidium cation rb-82
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubidium cation RB-82 is a radioactive isotope of rubidium, widely used in myocardial perfusion imaging. This isotope undergoes rapid uptake by myocardiocytes, making it a valuable tool for identifying myocardial ischemia in Positron Emission Tomography (PET) imaging . Rubidium-82 is produced by the decay of its parent isotope, strontium-82 .
Preparation Methods
Rubidium-82 is produced through the nuclear decay of strontium-82 by electron capture . The production involves a generator system where strontium-82 is adsorbed on stannic oxide in a lead-shielded column. The generator provides sterile, nonpyrogenic solutions of rubidium chloride, which can be injected . The generator yield and production efficiency have been studied and compared between different systems, such as CardioGen-82 and RUBY-FILL .
Chemical Reactions Analysis
Rubidium-82 undergoes positron emission, which is a type of radioactive decay . It is rapidly extracted by myocardial tissue in a manner analogous to potassium . The isotope is involved in the sodium-potassium ion exchange pumps present in cell membranes . The major products formed from these reactions include photon-deficient areas on myocardial scans, which indicate areas of myocardial infarction or ischemia .
Scientific Research Applications
Rubidium-82 is primarily used in PET myocardial perfusion imaging to evaluate regional myocardial perfusion in patients with suspected or existing coronary artery disease . It is also used for quantification of myocardial blood flow and myocardial flow reserve . The short physical half-life of rubidium-82 allows for efficient and fast imaging protocols, providing a considerable dosimetric advantage for patients and medical staff . Additionally, rubidium-82 PET imaging has been used to study acute coronary syndrome and cardiac allograft vasculopathy after transplant .
Mechanism of Action
Rubidium-82 mimics the behavior of potassium ions due to its similar ionic radius . It is rapidly extracted by the myocardium proportional to blood flow and participates in the sodium-potassium ion exchange pumps present in cell membranes . This allows for the visualization of myocardial perfusion and identification of areas with reduced blood flow .
Comparison with Similar Compounds
Rubidium-82 is similar to other positron-emitting isotopes used in medical imaging, such as fluorine-18 and nitrogen-13 . rubidium-82 has a much shorter half-life (approximately 75 seconds) compared to fluorine-18 (approximately 110 minutes) and nitrogen-13 (approximately 10 minutes) . This short half-life allows for rapid sequential imaging but limits the use of stress tests to pharmacologic stressor tests . The unique properties of rubidium-82, such as its rapid uptake by myocardial tissue and its short half-life, make it particularly suitable for myocardial perfusion imaging .
Properties
Molecular Formula |
Rb+ |
|---|---|
Molecular Weight |
81.91821 g/mol |
IUPAC Name |
rubidium-82(1+) |
InChI |
InChI=1S/Rb/q+1/i1-3 |
InChI Key |
NCCSSGKUIKYAJD-OIOBTWANSA-N |
Isomeric SMILES |
[82Rb+] |
Canonical SMILES |
[Rb+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


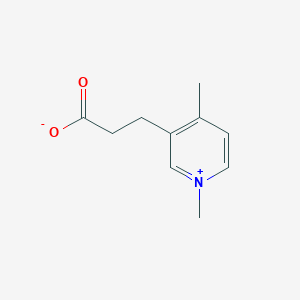

![(4R)-4-Hydroxy-4-[6-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]-1,3-benzothiazol-2-yl]butanenitrile](/img/structure/B1251392.png)



